

Unveiling the Structural Landscape of Thiophene Carboxylic Acids: A Crystallographic Comparison

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B154882

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides unparalleled insight into the solid-state conformation and intermolecular interactions that govern the physical and biological properties of a compound. This guide offers a comparative analysis of the crystallographic data for thiophene-2-carboxylic acid and its chlorinated derivative, 5-chlorothiophene-2-carboxylic acid, providing a framework for understanding the structural impact of halogen substitution. While crystallographic data for **4,5-Dichlorothiophene-2-carboxylic acid** is not readily available in public databases, the analysis of these parent and mono-chlorinated analogs offers valuable structural insights.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for thiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid, facilitating a direct comparison of their solid-state structures.

Parameter	Thiophene-2-carboxylic acid[1]	5-Chlorothiophene-2-carboxylic acid
Chemical Formula	<chem>C5H4O2S</chem>	<chem>C5H3ClO2S</chem>
Molecular Weight	128.14 g/mol	162.59 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pcab
Unit Cell Dimensions	$a = 5.67 \text{ \AA}$, $b = 5.03 \text{ \AA}$, $c = 19.57 \text{ \AA}$	$a = 12.162 \text{ \AA}$, $b = 14.998 \text{ \AA}$, $c = 7.234 \text{ \AA}$
$\beta = 98.2^\circ$	$\alpha = \beta = \gamma = 90^\circ$	
Unit Cell Volume	546.6 \AA^3	1318.5 \AA^3
Molecules per Unit Cell (Z)	4	8
Calculated Density	1.557 g/cm ³	1.636 g/cm ³

Note: Detailed crystallographic data for 5-Chlorothiophene-2-carboxylic acid beyond what is presented in public databases was not available in the searched resources. The provided data is based on available information.

Experimental Protocols

The determination of a crystal structure through X-ray diffraction is a multi-step process requiring meticulous execution. Below is a generalized protocol applicable to small organic molecules like thiophene carboxylic acid derivatives.

Crystal Growth and Selection

High-quality single crystals are essential for successful X-ray diffraction analysis.[2] Common methods for crystal growth include:

- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

- Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.
- Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once grown, a suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[\[2\]](#)

Data Collection

The mounted crystal is placed in an X-ray diffractometer and cooled, often to 100-120 K, to minimize thermal vibrations of the atoms.[\[2\]](#) A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[\[2\]](#)

Data Processing and Structure Solution

The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to yield a set of structure factors. The phase information, which is lost during the experiment, is then determined using computational methods such as direct methods.

Structure Refinement

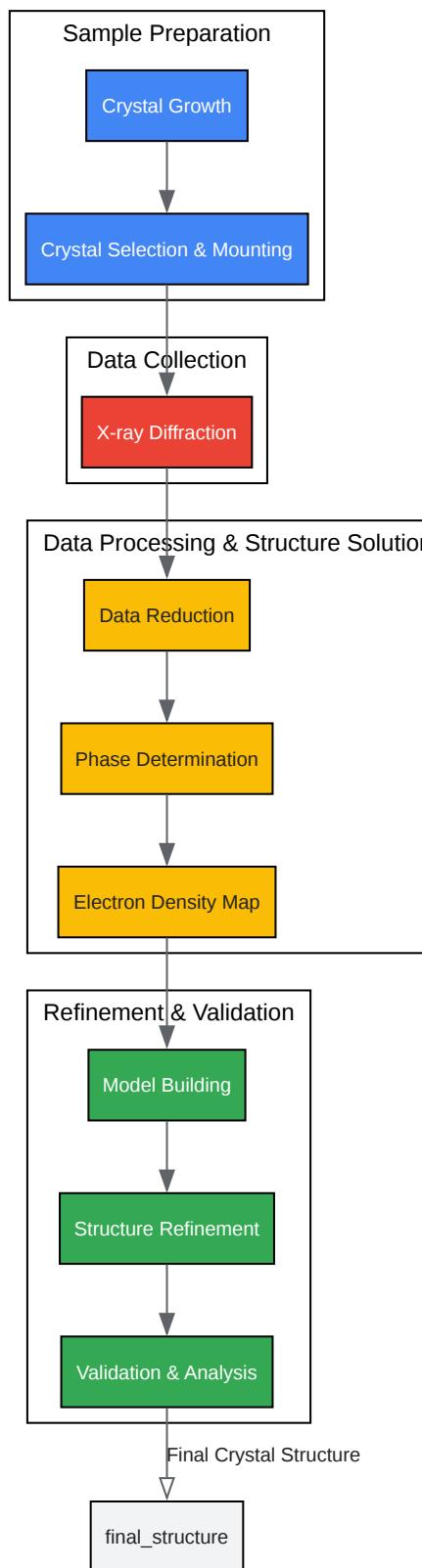
An initial atomic model is built based on the electron density map derived from the structure factors and phases. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[\[2\]](#) This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.

Validation and Analysis

The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.



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References

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